molecular formula C15H21NO2 B2692542 Benzyl azocane-1-carboxylate CAS No. 1853061-35-4

Benzyl azocane-1-carboxylate

Cat. No. B2692542
CAS RN: 1853061-35-4
M. Wt: 247.338
InChI Key: DYUDWYCXNLQYEX-UHFFFAOYSA-N
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Description

Benzyl azocane-1-carboxylate is a chemical compound with the CAS Number: 1853061-35-4 . It has a molecular weight of 247.34 and its IUPAC name is benzyl azocane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Benzyl azocane-1-carboxylate is 1S/C15H21NO2/c17-15(16-11-7-2-1-3-8-12-16)18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl azocane-1-carboxylate is a solid under normal conditions . It should be stored under inert gas as it is air sensitive . The relative density of a similar compound, Benzyl 1-piperazinecarboxylate, is 1.142 g/cm3 at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 1-oxo-indane-2-carboxylate, bearing a structure similar to Benzyl azocane-1-carboxylate, has been utilized to produce benzo[c]azocane-1-one derivatives through bismuth-mediated ring-expansion reactions, showcasing the potential for creating complex cyclic structures from simpler precursors. These compounds exhibit interesting conformational dynamics and have applications in material science and organic synthesis (Behler et al., 2011).

Catalysis and Reaction Mechanisms

  • Carboxylic acids, including those related to Benzyl azocane-1-carboxylate, serve as electrophiles in asymmetric reactions, demonstrating the versatility of these compounds in synthetic chemistry. Detailed investigations into the reaction mechanisms have led to significant improvements in product enantioselectivity, underscoring their role in the synthesis of pharmaceutically important molecules (Hayama et al., 2018).

Novel Synthetic Approaches

  • Innovations in synthetic methods have enabled the preparation of esters from Benzyl azocane-1-carboxylate derivatives via quaternary phosphonium salts. This approach has expanded the toolkit for synthesizing ester-linked compounds, which are crucial in pharmaceutical development (Mitsunobu & Yamada, 1967).

Bioconjugation and Functionalization

  • The study of amide formation mechanisms by carbodiimide in aqueous media has provided insights into the bioconjugation of Benzyl azocane-1-carboxylate derivatives. Understanding these mechanisms is critical for developing bioconjugation strategies for drug delivery and biomolecule labeling (Nakajima & Ikada, 1995).

Safety and Hazards

Benzyl azocane-1-carboxylate should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .

properties

IUPAC Name

benzyl azocane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(16-11-7-2-1-3-8-12-16)18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUDWYCXNLQYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl azocane-1-carboxylate

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